molecular formula C14H12ClN3O B13890249 2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile

2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B13890249
M. Wt: 273.72 g/mol
InChI Key: IELSUTJFGZVQCJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile is a complex organic compound that features a pyrimidine ring substituted with chloro, dimethyl, and oxo groups, linked to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The chloro and dimethyl substitutions are introduced via halogenation and alkylation reactions, respectively. The final step involves the coupling of the pyrimidine derivative with benzonitrile using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are meticulously controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to hydroxyl, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyrimidine-benzonitrile compounds.

Scientific Research Applications

2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can disrupt critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethylpyrimidine
  • 4,5-Dimethyl-6-oxopyrimidine
  • Benzonitrile derivatives

Uniqueness

2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring and its linkage to the benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-[(2-chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C14H12ClN3O/c1-9-10(2)17-14(15)18(13(9)19)8-12-6-4-3-5-11(12)7-16/h3-6H,8H2,1-2H3

InChI Key

IELSUTJFGZVQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)CC2=CC=CC=C2C#N)Cl)C

Origin of Product

United States

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